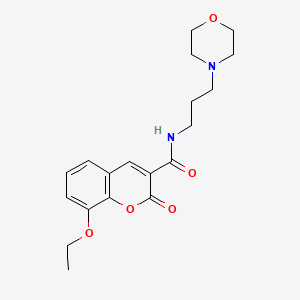
8-ethoxy-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-ethoxy-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide, also known as EMC-1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 8-ethoxy-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that 8-ethoxy-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide may exert its therapeutic effects through the inhibition of various enzymes and signaling pathways involved in cancer, neurodegenerative diseases, and inflammation.
Biochemical and Physiological Effects:
8-ethoxy-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of neuroinflammation and oxidative stress in neurodegenerative diseases, and the reduction of pro-inflammatory cytokines in inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 8-ethoxy-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is its synthetic nature, which allows for precise control over the compound's properties and purity. However, a limitation is the lack of information on its toxicity and potential side effects, which may limit its use in animal studies and clinical trials.
Future Directions
May include the development of more efficient synthesis methods, the investigation of 8-ethoxy-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide's toxicity and potential side effects, and the exploration of its potential in combination with other drugs or therapies. Additionally, more studies are needed to investigate the potential of 8-ethoxy-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide in other fields, such as cardiovascular diseases and autoimmune disorders.
Synthesis Methods
8-ethoxy-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide is synthesized through a multistep process involving the reaction of 8-hydroxy-2H-chromen-2-one with ethyl chloroformate, followed by reaction with 3-aminopropylmorpholine and subsequent hydrolysis. The final product is obtained through recrystallization.
Scientific Research Applications
8-ethoxy-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, 8-ethoxy-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide has shown promising results as a potential anticancer agent, particularly in the treatment of breast cancer. In neurodegenerative diseases, 8-ethoxy-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide has been shown to have neuroprotective effects and may have potential in the treatment of Alzheimer's disease. In inflammation, 8-ethoxy-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide has been shown to have anti-inflammatory effects and may have potential in the treatment of inflammatory diseases.
properties
IUPAC Name |
8-ethoxy-N-(3-morpholin-4-ylpropyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c1-2-25-16-6-3-5-14-13-15(19(23)26-17(14)16)18(22)20-7-4-8-21-9-11-24-12-10-21/h3,5-6,13H,2,4,7-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVJSSXWCBOVEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethoxy-N-(3-morpholinopropyl)-2-oxo-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

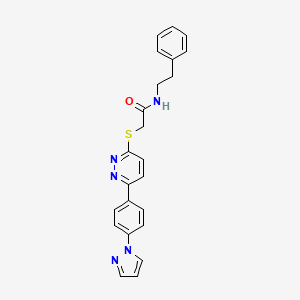
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide](/img/no-structure.png)
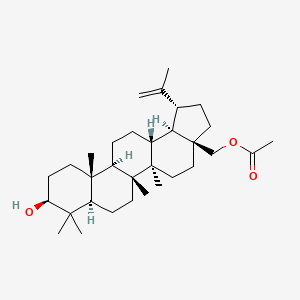
![2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3-isopropylphenyl)acetamide](/img/structure/B2788844.png)
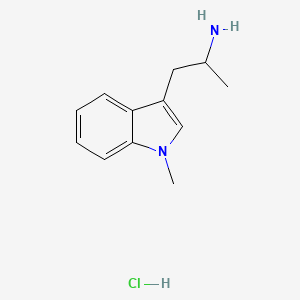
![Ethyl 4-[[2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2788846.png)
![(E)-3-butoxy-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2788849.png)
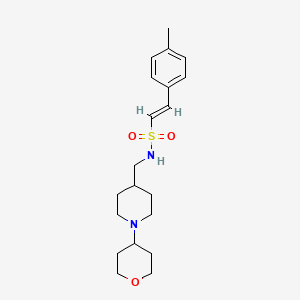
![2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2788852.png)
![1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2788856.png)
methanamine hydrochloride](/img/structure/B2788858.png)
![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B2788859.png)

![N-(2-methylphenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2788862.png)